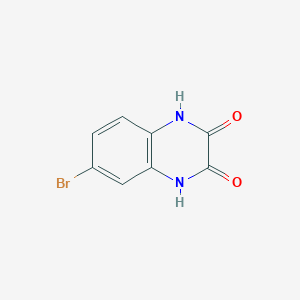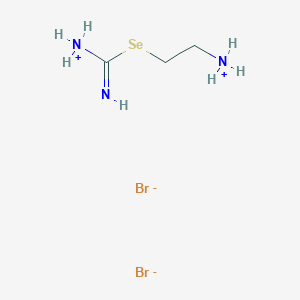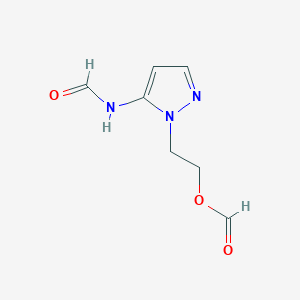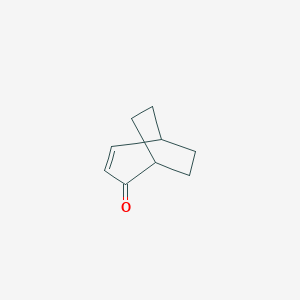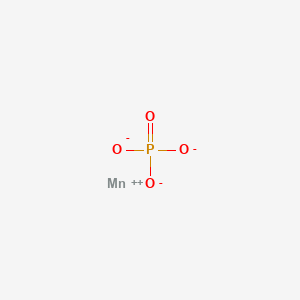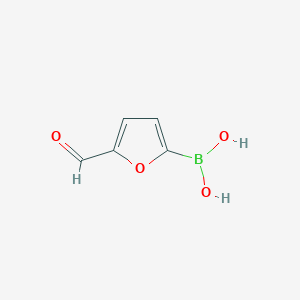
2-Formylfuran-5-boronic acid
概要
説明
2-Formylfuran-5-boronic acid is a beige to brown powder . It is used as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems . It is also a reactant involved in Suzuki coupling for the synthesis of stable dye-sensitized solar cells .
Synthesis Analysis
The synthesis of 2-Formylfuran-5-boronic acid involves 2-furfuraldehyde-ethylene glycol, triisopropyl borate, and sodium powder in THF .Molecular Structure Analysis
The molecular formula of 2-Formylfuran-5-boronic acid is C5H5BO4 . Its molecular weight is 139.90 .Chemical Reactions Analysis
2-Formylfuran-5-boronic acid is used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
2-Formylfuran-5-boronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 379.3±52.0 °C at 760 mmHg, and a flash point of 183.2±30.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds . The compound is a solid and has a pale yellow color .科学的研究の応用
Synthesis of π-Extended Heteroarylfuran Systems
This compound serves as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems, which are important in the development of organic electronic devices due to their enhanced electrical properties .
Stable Dye-Sensitized Solar Cells
It is used in Suzuki coupling reactions for the synthesis of stable dye-sensitized solar cells (DSSCs), which are a promising low-cost alternative to traditional silicon solar cells .
Biologically Active Molecules
2-Formylfuran-5-boronic acid is involved in the synthesis of various biologically active molecules, including:
- HIF-1 Inhibitors : These are compounds that inhibit hypoxia-inducible factor 1, which plays a role in tumor growth and angiogenesis .
- Ephrin Binding Inhibitors : The compound is used to synthesize disalicylic acid-furanyl derivatives that inhibit ephrin binding, which is significant in cancer research .
- HIV-1 Integrase Inhibitors : It is involved in the synthesis of inhibitors that target HIV-1 integrase, an enzyme critical for the HIV replication cycle .
- Epidermal Growth Factor Receptor Inhibitors : These inhibitors are important in the treatment of various cancers as they block the activity of epidermal growth factor receptor .
Organic Synthesis and Drug Molecule Preparation
As a furan derivative, it is commonly used as an intermediate in organic synthesis chemistry and drug molecule preparation, indicating its versatility in medicinal chemistry applications .
Cancer Therapy Evaluation
The compound has been utilized in designing and synthesizing aggregation-induced emission-active near-infrared (NIR) fluorescent organic nanoparticles for long-term in vitro cell tracking and in vivo monitoring of tumor growth, which is significant for evaluating cancer therapy .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
将来の方向性
2-Formylfuran-5-boronic acid is a boronic acid intermediate that is widely used in the pharmaceutical field . It is used in the synthesis of biologically active molecules, including heteroarylation for the synthesis of HIF-1 inhibitors, disalicylic acid-furanyl derivatives to inhibit ephrin binding, HIV-1 integrase inhibitors, and epidermal growth factor receptor inhibitors .
作用機序
Target of Action
2-Formylfuran-5-boronic acid, also known as (5-formylfuran-2-yl)boronic acid, is a boronic acid derivative. Boronic acids are known to be versatile compounds with a wide range of applications in the field of organic chemistry
Mode of Action
The compound is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .
Biochemical Pathways
In the context of Suzuki-Miyaura cross-coupling reactions, the compound can interact with various organic groups. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The compound is involved in the synthesis of biologically active molecules including heteroarylation for the synthesis of HIF-1 inhibitors, disalicylic acid-furanyl derivatives to inhibit ephrin binding, HIV-1 integrase inhibitors, and epidermal growth factor receptor inhibitors .
特性
IUPAC Name |
(5-formylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWYQISLQJRRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370245 | |
| Record name | 2-Formylfuran-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylfuran-5-boronic acid | |
CAS RN |
27329-70-0 | |
| Record name | 2-Formylfuran-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formylfuran-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key features of 2-Formylfuran-5-boronic acid that make it useful in organic synthesis?
A1: 2-Formylfuran-5-boronic acid stands out due to its bifunctional nature []. This means it possesses two reactive groups: a boronic acid group and an aldehyde group. This unique characteristic enables its participation in diverse chemical reactions, making it a versatile building block in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





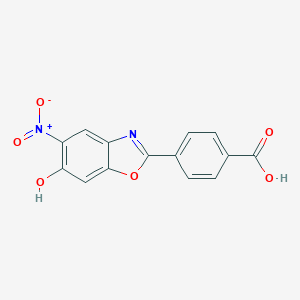
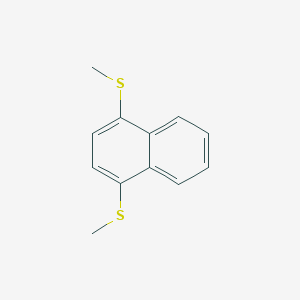
![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)
